

Application Notes and Protocols for Radiolabeling Antibodies with Copper-64

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Compound of Interest

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Introduction

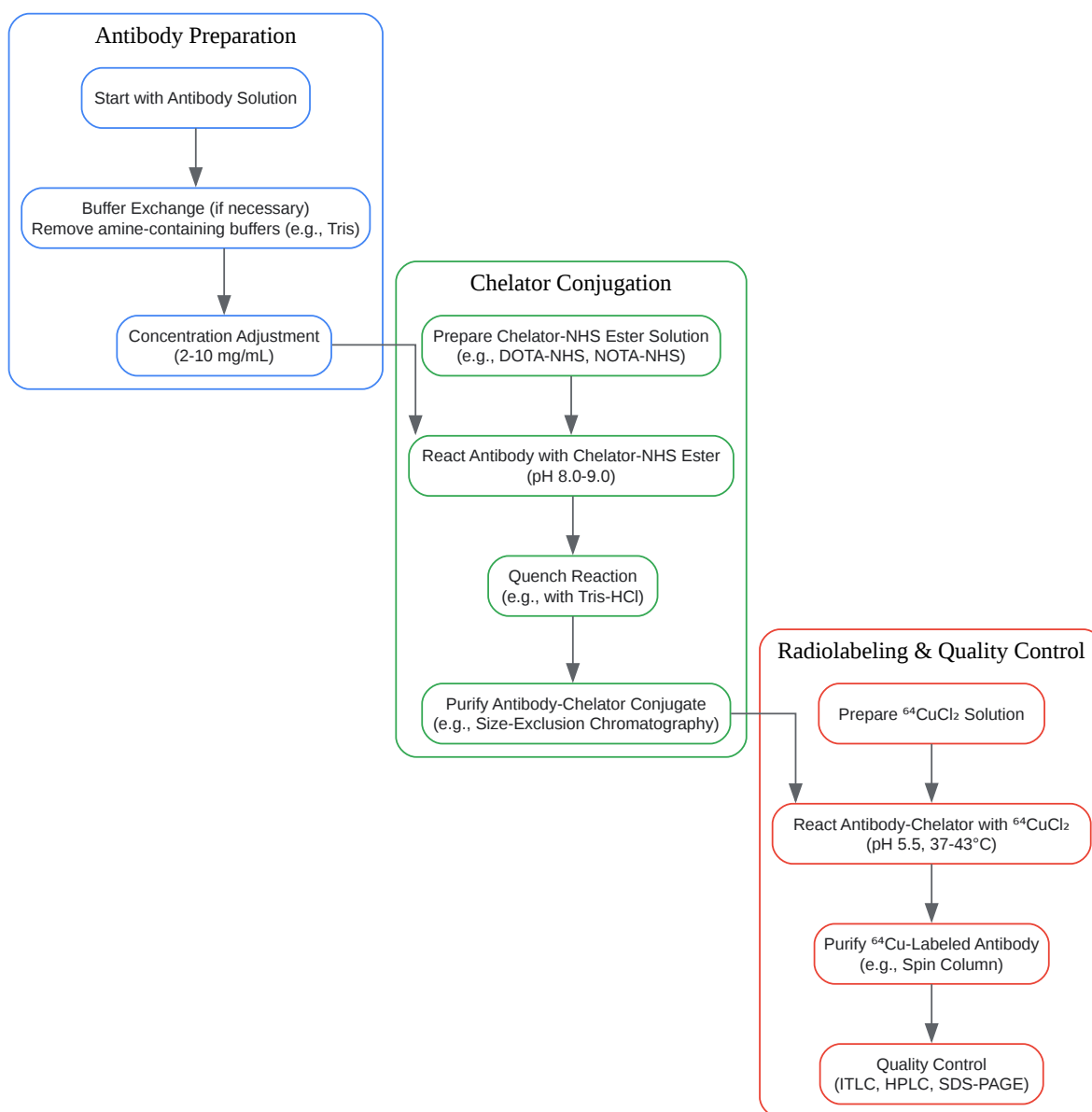
Copper-64 (^{64}Cu) is a radionuclide of significant interest for positron emission tomography (PET) imaging and radioimmunotherapy due to its favorable decay characteristics, including a half-life of 12.7 hours, and emissions of both positrons (β^+) for imaging and beta particles (β^-) for therapy.[1][2] The successful use of ^{64}Cu -labeled antibodies as theranostic agents relies on the stable attachment of the radionuclide to the antibody, which is achieved through the use of a bifunctional chelator. This document provides detailed protocols for the conjugation of antibodies with common chelators and subsequent radiolabeling with ^{64}Cu .

The choice of chelator is critical for the in vivo stability of the resulting radioimmunoconjugate. While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is widely used, it can exhibit moderate stability in vivo, potentially leading to demetalation and high liver accumulation.[3] Other macrocyclic chelators like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and sarcophagine cage-type ligands have shown improved stability for ^{64}Cu complexes.[3][4][5] This application note will cover protocols for DOTA, NOTA, and sarcophagine-based chelators.

Experimental Workflows

The overall process of preparing a ^{64}Cu -labeled antibody can be broken down into three main stages: antibody preparation, conjugation with a bifunctional chelator, and radiolabeling with

^{64}Cu , followed by quality control.



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Caption: General experimental workflow for antibody radiolabeling with ^{64}Cu .

Materials and Reagents

- Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
- Bifunctional chelators:
 - DOTA-NHS ester
 - NOTA-NHS ester
 - Sarcophagine-based chelator (e.g., Sar-CO₂H for amide bond formation or MeCOSar-NHS for amine reaction)[4][6]
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.0-9.0[7][8]
- Quenching Solution: 1 M Tris-HCl, pH 8.0[7]
- Radiolabeling Buffer: 0.1 M Ammonium Acetate, pH 5.5[9][10]
- $^{64}\text{CuCl}_2$ solution
- Purification Columns:
 - PD-10 desalting columns (or equivalent size-exclusion chromatography) for conjugate purification.
 - Bio-Spin 6 columns (or equivalent) for radiolabeled antibody purification.[10]
- Quality Control Supplies:
 - Instant thin-layer chromatography (ITLC) strips
 - Mobile phase for ITLC (e.g., 0.1 M Sodium Citrate)[11]
 - High-performance liquid chromatography (HPLC) system with a size-exclusion column

- SDS-PAGE supplies

Experimental Protocols

Part 1: Antibody-Chelator Conjugation

This protocol describes the conjugation of a bifunctional chelator (DOTA-NHS or NOTA-NHS ester) to a monoclonal antibody.

1. Antibody Preparation:

- If the antibody solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange into the Conjugation Buffer.[\[7\]](#)[\[9\]](#)
- Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.[\[7\]](#)[\[9\]](#)

2. Chelator-NHS Ester Preparation:

- Dissolve the DOTA-NHS or NOTA-NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.[\[12\]](#)

3. Conjugation Reaction:

- Calculate the required volume of the chelator-NHS ester solution to achieve a desired molar excess (typically 10:1 to 20:1 chelator:antibody).[\[7\]](#)[\[9\]](#)
- Slowly add the chelator-NHS ester solution to the antibody solution while gently vortexing.[\[9\]](#)
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[\[7\]](#) For some protocols, incubation can be at 4°C for 20 hours.[\[13\]](#)

4. Quenching the Reaction:

- Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[\[7\]](#)
- Incubate for 15 minutes at room temperature.[\[7\]](#)

5. Purification of the Antibody-Chelator Conjugate:

- Equilibrate a PD-10 desalting column with a suitable storage buffer (e.g., PBS or 0.1 M ammonium acetate, pH 5.5).[\[7\]](#)[\[9\]](#)

- Apply the quenched reaction mixture to the column and elute the antibody-chelator conjugate according to the manufacturer's instructions.
- Collect the fractions containing the purified conjugate.

Part 2: Radiolabeling with ^{64}Cu

This protocol describes the radiolabeling of the antibody-chelator conjugate with ^{64}Cu .

1. Radiolabeling Reaction Setup:

- In a reaction vial, add the purified antibody-chelator conjugate (typically 50-100 μg).^[9]
- Add the $^{64}\text{CuCl}_2$ solution to the vial. The amount of ^{64}Cu will depend on the desired specific activity.

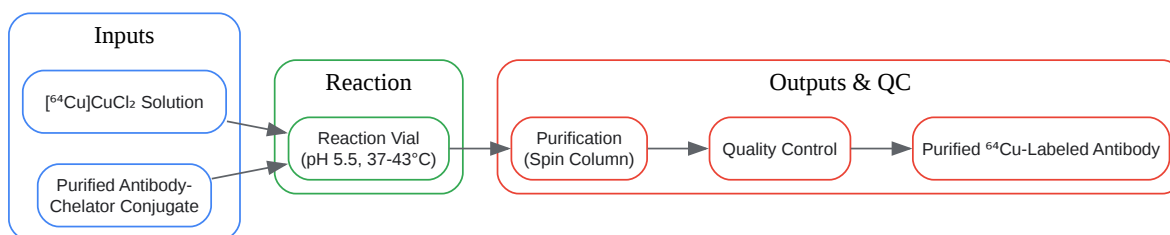
2. Incubation:

- Incubate the reaction mixture at 37-43°C for 30-60 minutes.^{[9][10]} Gentle shaking may be applied.

3. Purification of the ^{64}Cu -Labeled Antibody:

- After incubation, purify the radiolabeled antibody to remove any unbound ^{64}Cu . This is commonly done using a gel-filtration spin column (e.g., Bio-Spin 6).^[10]

Logical Diagram of the Radiolabeling Process



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Caption: Logical flow of the ^{64}Cu radiolabeling reaction.

Quality Control

After purification, the ^{64}Cu -labeled antibody must be assessed for radiochemical purity, integrity, and immunoreactivity.

- Radiochemical Purity:
 - ITLC: Assessed using instant thin-layer chromatography with a mobile phase such as 0.1 M sodium citrate.[\[11\]](#) The radiolabeled antibody should remain at the origin, while free ^{64}Cu moves with the solvent front. Radiochemical purity should typically be >95%.[\[14\]](#)
 - Radio-HPLC: Size-exclusion HPLC can be used to confirm that the radioactivity is associated with the antibody peak and to check for aggregation.[\[5\]](#)
- Antibody Integrity:
 - SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to confirm that the antibody has not fragmented during the conjugation and labeling process.[\[5\]](#)
- Immunoreactivity:
 - A binding assay with the target antigen is essential to ensure that the conjugation and radiolabeling processes have not compromised the antibody's binding affinity.[\[5\]](#)[\[15\]](#)

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the radiolabeling of antibodies with ^{64}Cu using different chelators.

Table 1: Comparison of Chelator Conjugation and Radiolabeling Parameters

| Parameter | DOTA | NOTA | Sarcophagine (Sar) | Reference |
|--------------------------------|----------------------------------|-----------------|---------------------------|---------------------------------------------------------------|
| Conjugation pH | 8.0 - 9.0 | 8.0 - 9.0 | 8.0 - 9.0 (for NHS ester) | [7] [8] |
| Chelator:Antibody Molar Ratio | 10:1 to 100:1 | 10:1 to 20:1 | Varies | [7] [9] [13] |
| Conjugation Time | 1-2 hours (RT) or 20 hours (4°C) | 1-2 hours (RT) | Varies | [7] [13] |
| Radiolabeling pH | 5.0 - 5.5 | 5.5 | 5.0 | [7] [9] [16] |
| Radiolabeling Temperature (°C) | 37 - 43 | Room Temp to 37 | Room Temp | [9] [10] [16] |
| Radiolabeling Time (min) | 30 - 60 | 5 - 60 | 5 - 30 | [9] [10] [17] |

Table 2: Performance Characteristics of ⁶⁴Cu-Labeled Antibodies

| Chelator | Radiochemical Purity (%) | Specific Activity (MBq/μg) | In Vitro Serum Stability (48h) | Reference |
|--------------------|--------------------------|----------------------------|--------------------------------|-------------------------------------------|
| DOTA | >95% | 0.30 - 0.33 | Stable | [10] [18] |
| NOTA | >95% | 0.12 - 0.19 | Very Stable (<6% dissociation) | [4] [18] |
| Sarcophagine (Sar) | >98% | High | Very Stable (<6% dissociation) | [4] [17] |

In Vitro Stability Assessment

To evaluate the stability of the ⁶⁴Cu-labeled antibody, the radioimmunoconjugate is incubated in various media over time, and the percentage of intact radiolabeled antibody is measured.

Protocol for In Vitro Stability:

- Add an aliquot of the purified ^{64}Cu -labeled antibody to separate tubes containing:
 - Phosphate-buffered saline (PBS)
 - Human or mouse serum
 - A solution of a competing chelator like DTPA (50 mM) to challenge the complex[11]
- Incubate the mixtures at 37°C.[11]
- At various time points (e.g., 1, 4, 24, 48 hours), take aliquots from each tube.
- Analyze the aliquots by ITLC or radio-HPLC to determine the percentage of radioactivity still attached to the antibody.
- All three radiopharmaceuticals (^{64}Cu -DOTA-Trastuzumab, ^{64}Cu -NODAGA-Nanobody, and ^{64}Cu -NOTA-Nanobody) have demonstrated high stability in PBS, mouse serum, and DTPA for up to 196 hours for the full antibody and 12 hours for nanobodies.[11] Macrocytic radioimmunoconjugates are generally very stable in serum, with less than 6% dissociation of ^{64}Cu over 48 hours.[4]

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the successful radiolabeling of antibodies with ^{64}Cu . The choice of chelator, careful control of reaction conditions, and thorough quality control are paramount to producing high-quality radioimmunoconjugates for PET imaging and radioimmunotherapy applications. While DOTA is a commonly used chelator, NOTA and sarcophagine-based chelators offer advantages in terms of labeling efficiency under milder conditions and improved in vivo stability, making them excellent candidates for the development of next-generation ^{64}Cu -based radiopharmaceuticals. [4]

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